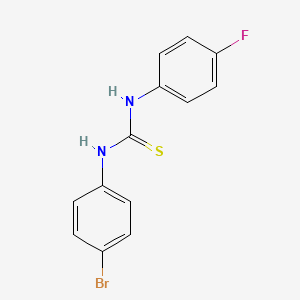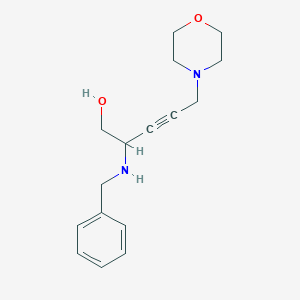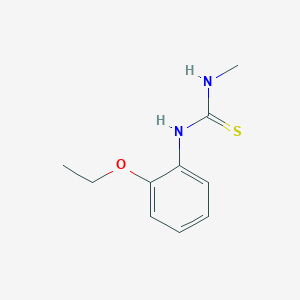
N-(4-bromophenyl)-N'-(4-fluorophenyl)thiourea
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. In the case of N-(4-bromophenyl)-N'-(4-fluorophenyl)thiourea, the specific synthesis route is not detailed in the provided sources. However, a related synthesis involves reacting 4-bromobutanoyl isothiocyanate with p-toluidine, illustrating a general method for producing thiourea compounds through the interaction of isothiocyanates with aromatic amines under controlled conditions (Abosadiya et al., 2015).
Molecular Structure Analysis
Thiourea derivatives are characterized by their C=S (thiocarbonyl) and C-N (amine) functional groups. The molecular structure of thiourea derivatives, such as this compound, often features planar carbonyl and thiourea groups with antiperiplanar conformations. This conformation is stabilized by intramolecular hydrogen bonding, contributing to the molecule's stability and reactivity. X-ray crystallography studies of similar compounds show that these molecules can adopt trans-cis configurations across their C–N bonds, influenced by intrahydrogen bonding (A. Saeed et al., 2011).
Chemical Reactions and Properties
Thioureas participate in a variety of chemical reactions, including cyclization, substitution, and addition reactions. Their reactivity is significantly influenced by the presence of electron-withdrawing groups such as fluorine and bromine, which can activate the thiourea moiety towards nucleophilic attack. For instance, N-p-bromophenyl-N'-phenylacetylthiourea has been shown to engage in hydrogen bonding and π–π stacking interactions, which are crucial for its chemical behavior and potential as a building block in molecular synthesis (Liang Xian et al., 2009).
Physical Properties Analysis
The physical properties of thiourea derivatives, including melting point, solubility, and crystallinity, are influenced by their molecular structure. The presence of halogen atoms contributes to the compound's polarity, affecting its solubility in various solvents. Crystallographic studies provide insights into the molecular arrangement in solid-state, revealing that molecules of thiourea derivatives can form dimers and are arranged in specific crystal systems, often stabilized by intermolecular hydrogen bonding (Abosadiya et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Thiourea derivatives, including ones similar to N-(4-bromophenyl)-N'-(4-fluorophenyl)thiourea, are important in organic synthesis. They are used as sources of sulfides and reactants in the synthesis of heterocyclic compounds. The presence of oxygen and sulfur donor atoms in these compounds allows them to act as versatile ligands and form stable complexes, which have been explored for their potential antibacterial and antifungal properties (Shakoor & Asghar, 2021).
Biological Activities
- Some derivatives of thiourea, including those related to this compound, exhibit significant antimicrobial, anthelmintic, and insecticidal activities (Bamnela & Shrivastava, 2010).
- Compounds with a thiourea structure have been shown to possess anticancer, antiglycation, and antioxidant properties. Some derivatives, especially those with fluorine substitutions at the phenyl ring, have been identified as potent in these respects (Taha et al., 2023).
Spectroscopic and Structural Properties
- The structural and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have been analyzed using various techniques, including X-ray diffraction and vibrational spectra. These studies help in understanding the molecular structure and reactivity of these compounds (Saeed et al., 2011).
Pharmaceutical Applications
- Thiourea derivatives, similar to this compound, have been explored as potential anticancer agents. For instance, some compounds have shown cytotoxic activity against MCF-7 breast cancer cells, indicating their potential as cancer treatment drugs (Kesuma et al., 2018).
Antimicrobial Properties
- Certain thiourea derivatives have demonstrated strong antimicrobial properties. This includes both antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents (Abbas et al., 2013).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(4-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFDGACHNSDKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001250317 | |
| Record name | N-(4-Bromophenyl)-N′-(4-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
370-23-0 | |
| Record name | N-(4-Bromophenyl)-N′-(4-fluorophenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromophenyl)-N′-(4-fluorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001250317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(6-methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5503272.png)
![5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5503285.png)

![4-[(4-chlorophenoxy)acetyl]morpholine](/img/structure/B5503309.png)


![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)

![3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)
![2-[2-(benzyloxy)phenyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5503361.png)
![(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol](/img/structure/B5503370.png)
![5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5503379.png)
![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5503385.png)
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B5503392.png)